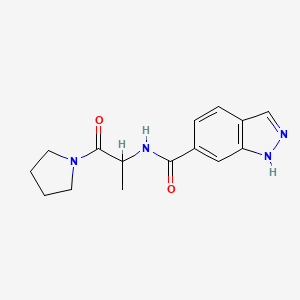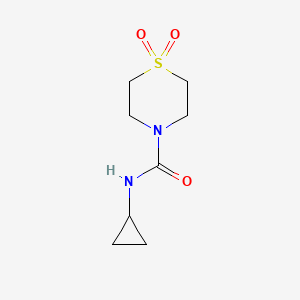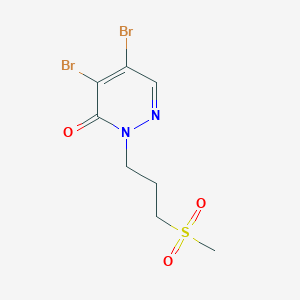
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its trade name, DMPPT.
科学的研究の応用
DMPPT has been extensively studied for its potential applications in various fields. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. DMPPT has been shown to inhibit the activity of enzymes involved in the production of amyloid beta peptides, which are believed to be responsible for the development of Alzheimer's disease. In addition, DMPPT has been shown to protect dopaminergic neurons against oxidative stress, which is believed to be involved in the development of Parkinson's disease.
作用機序
The mechanism of action of DMPPT is not fully understood. However, it has been suggested that DMPPT may exert its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. DMPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DMPPT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
DMPPT has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMPPT has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress. In addition, DMPPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
実験室実験の利点と制限
DMPPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, DMPPT has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DMPPT has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMPPT. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other signaling pathways involved in inflammation and tumor growth. In addition, further studies are needed to understand its mechanism of action and to develop more effective formulations for in vivo studies.
Conclusion:
In conclusion, DMPPT is a chemical compound that has potential applications in various fields. Its synthesis method is reliable, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. DMPPT has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth and to protect against oxidative stress. However, more research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo studies.
合成法
The synthesis of DMPPT involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 1-phenylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several research studies and is considered to be a reliable method for producing DMPPT.
特性
IUPAC Name |
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-11(2)18-19-14(10)17-15(21)12-8-16-20(9-12)13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHZFUHWYVTUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC(=O)C2=CN(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)


![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)


![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)
